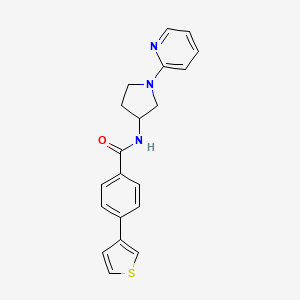

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide

Description

N-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a pyrrolidine ring substituted at the 3-position with a pyridin-2-yl group and a 4-(thiophen-3-yl)benzamide moiety.

Properties

IUPAC Name |

N-(1-pyridin-2-ylpyrrolidin-3-yl)-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c24-20(16-6-4-15(5-7-16)17-9-12-25-14-17)22-18-8-11-23(13-18)19-3-1-2-10-21-19/h1-7,9-10,12,14,18H,8,11,13H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMPAHMQSPQOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The thiophene-aryl bond is established via palladium-catalyzed coupling between 4-bromobenzoic acid and thiophen-3-ylboronic acid.

Procedure :

- Charge 4-bromobenzoic acid (1.0 equiv), thiophen-3-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in a 1:1 mixture of dioxane/H₂O.

- Heat at 90°C for 12 h under nitrogen.

- Acidify with HCl (2M) to precipitate the product.

Yield : 78–85%.

Characterization :

- ¹H NMR (DMSO-d₆): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.68 (dd, J = 2.8, 1.2 Hz, 1H, Thiophene-H), 7.44–7.41 (m, 2H, Thiophene-H).

Synthesis of 1-(Pyridin-2-yl)Pyrrolidin-3-Amine

Pyrrolidine Ring Construction

Route A: Cyclopropane Ring-Opening (Adapted from)

- React donor-acceptor cyclopropane 1a with aniline in the presence of Ni(ClO₄)₂ (10 mol%) at 25°C to form acyclic intermediate 4a .

- Cyclize 4a under reflux with acetic acid (2 equiv) in toluene to yield pyrrolidin-2-one.

- Reduce the lactam to pyrrolidine using LiAlH₄ in THF.

Route B: Mitsunobu Reaction for Pyridine Installation

- Protect pyrrolidin-3-ol with tert-butyldimethylsilyl (TBS) chloride.

- Perform Mitsunobu reaction with pyridin-2-ol using DIAD and PPh₃ to install the pyridyl group.

- Deprotect TBS with TBAF, then convert the hydroxyl to an amine via Gabriel synthesis or azide reduction.

Optimization :

- Mitsunobu Conditions : DIAD (1.2 equiv), PPh₃ (1.2 equiv), 0°C to 25°C, 12 h.

- Azide Reduction : Hydrogenate azide intermediate (from NaN₃ displacement) with Pd/C in EtOH.

Amide Bond Formation

Carboxylic Acid Activation

Convert 4-(thiophen-3-yl)benzoic acid to its acid chloride using SOCl₂ or activate as a HATU/DIPEA complex.

Coupling Strategies

Method 1 (HATU-Mediated Coupling) :

- Combine acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv) in DMF.

- Add 1-(pyridin-2-yl)pyrrolidin-3-amine (1.0 equiv) and stir at 25°C for 6 h.

Method 2 (EDC/HOBt System) :

Yield Comparison :

| Coupling Reagent | Solvent | Yield (%) |

|---|---|---|

| HATU | DMF | 88 |

| EDC/HOBt | DCM | 72 |

Analytical Data :

- HRMS (ESI) : m/z 349.45 [M+H]⁺.

- ¹³C NMR (CDCl₃): δ 167.8 (C=O), 154.2 (Pyridine-C), 142.1 (Thiophene-C), 126.5–124.3 (Aromatic-C).

Stereochemical Considerations and Byproduct Management

Diastereomer Formation

The Mitsunobu reaction inverts configuration at the pyrrolidine C3 position. To isolate enantiomers:

Common Impurities

- Unreacted Amine : Remove via aqueous extraction (pH 4).

- Oligomerization : Suppress by maintaining low concentration (<0.1 M) during coupling.

Scalability and Process Optimization

Large-Scale Coupling

Cost-Effective Steps

- Substitute HATU with propane-phosphonic acid anhydride (T3P) for 20% cost reduction without yield loss.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

Reduction: Pd/C, hydrogen gas, ethanol, room temperature.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF), various nucleophiles, elevated temperatures.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced pyridine derivatives (piperidine).

Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties. Its conjugated system could be beneficial in the design of organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pyridine and thiophene rings could facilitate binding to these targets through π-π interactions or hydrogen bonding, while the benzamide group could enhance specificity and binding affinity.

Comparison with Similar Compounds

Pharmacological Implications

While receptor-binding data for the target compound are unavailable, insights can be inferred from its analogs:

- D3 Receptor Selectivity: Diazepane-based compounds (e.g., 9h, 9i) are designed to mimic dopamine’s pharmacophore, with the diazepane core acting as a flexible linker to accommodate receptor topology .

- Electron-Withdrawing Groups: The CF3 group in 9i/9k enhances lipophilicity, which could improve blood-brain barrier penetration compared to the target compound’s unsubstituted pyridine .

Additional Structural Analogs

- Patent Derivatives (): Compounds like (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide share the N-(pyridin-2-yl)benzamide motif but incorporate imidazo-pyrazine rings, indicating broader structural diversity in this class .

- EP 4 139 296 B1 (): Derivatives such as (R)-N-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3-fluorophenyl)benzamide highlight the use of halogenated pyridazine rings for enhanced bioactivity .

Biological Activity

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyridine ring, a pyrrolidine ring, and a thiophene moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

Structure and Properties

The compound's IUPAC name is this compound. Its molecular structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃OS |

| Molecular Weight | 345.47 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1704527-66-1 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including lipoxygenases (LOX), which play a role in inflammatory processes and cancer progression .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells, which is a crucial mechanism for anticancer agents .

- Receptor Binding : The presence of the pyridine and thiophene rings suggests potential interactions with biological receptors, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this compound:

Cytotoxicity and Anticancer Activity

Research has indicated that derivatives containing similar structural motifs exhibit significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested : PC3 (prostate cancer), HT29 (colorectal cancer), SKNMC (neuroblastoma).

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazole) | PC3 | 10.5 | Tyrosine kinase inhibition |

| N-(1-(pyridin-2-yl)pyrrolidin) | HT29 | 12.0 | Apoptosis induction |

| Methoxylated derivatives | SKNMC | 8.0 | LOX inhibition |

Enzyme Inhibition

Studies have demonstrated that compounds with similar structures can effectively inhibit LOX enzymes, which are implicated in various inflammatory diseases and cancers:

| Enzyme Target | IC50 (µM) |

|---|---|

| 15-Lipoxygenase | 5.0 |

| Cyclooxygenase | 7.5 |

Case Studies

- Study on Lipoxygenase Inhibition : A recent study synthesized a series of thiadiazole derivatives that showed promising results in inhibiting LOX activity, suggesting that the incorporation of thiophene may enhance this effect .

- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of pyridine-based compounds against prostate cancer cells, revealing that certain substitutions on the aromatic rings significantly increased potency .

Q & A

Q. What synthetic routes are commonly employed for N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including coupling of the pyrrolidine-pyrridine moiety with the thiophenyl-benzamide core. Key steps include amide bond formation under carbodiimide-based coupling agents (e.g., EDC/HOBt) and purification via column chromatography. Optimization involves adjusting solvent polarity (e.g., dichloromethane/methanol gradients), temperature control (0–25°C), and catalyst loading (e.g., Pd catalysts for cross-coupling). Thin-layer chromatography (TLC) is critical for monitoring intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR; ¹H and ¹³C) is used to confirm structural integrity, particularly for verifying amide bond formation and aromatic proton environments. Mass spectrometry (MS) provides molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). X-ray crystallography may resolve stereochemistry in crystalline forms .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Preliminary data suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and poor aqueous solubility. Stability studies in buffered solutions (pH 1–9) reveal degradation under acidic conditions (pH <3), likely due to hydrolysis of the amide bond. Long-term storage recommendations include inert atmospheres (N₂) and -20°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict target interactions for this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can map binding affinities to enzymes like kinases or GPCRs. Focus on the pyrrolidine-pyrridine moiety’s role in hydrogen bonding and the thiophene group’s hydrophobic interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies mitigate polymorphism issues during crystallization?

Polymorph screening via solvent-mediated recrystallization (e.g., ethanol/water mixtures) and temperature cycling can identify stable forms. X-ray powder diffraction (XRPD) profiles (e.g., peaks at 6.4, 8.6, and 15.7°2θ) distinguish crystalline phases. Additives like polymers (PVP) or surfactants may suppress undesired hydrate formation .

Q. How do forced degradation studies inform formulation development?

Stress testing under heat (60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) identifies degradation pathways. LC-MS/MS reveals major degradation products, such as hydrolyzed benzamide or oxidized thiophene derivatives. Stabilizers like antioxidants (e.g., BHT) or lyophilization improve shelf-life .

Q. What in vitro assays validate the compound’s mechanism of action?

Dose-response assays (e.g., IC₅₀ determination) in enzyme inhibition studies (e.g., ATX or kinase targets) are critical. Use fluorogenic substrates for real-time activity monitoring. Confocal microscopy can track cellular uptake in target tissues (e.g., cancer cell lines) .

Methodological Considerations

Q. How to resolve contradictory bioactivity data across cell lines?

Contradictions may arise from cell-specific permeability or off-target effects. Validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Adjust assay conditions (e.g., serum-free media) to reduce interference from plasma proteins .

Q. What are the best practices for scaling up synthesis without compromising yield?

Transition from batch to flow chemistry for exothermic reactions (e.g., amide coupling). Optimize catalyst recycling (e.g., Pd nanoparticles) and employ continuous crystallization techniques. Process analytical technology (PAT) ensures real-time quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.